molecular formula C22H30ClN3O3 B172622 N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride CAS No. 150491-98-8

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride

Cat. No.: B172622
CAS No.: 150491-98-8
M. Wt: 419.9 g/mol
InChI Key: CHCBAYRWJULIDW-UHFFFAOYSA-N
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Description

Nibentan, chemically known as N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide, is a class III antiarrhythmic agent. It was first reported by Mashkovskii and has been extensively studied for its effects on the heart. Nibentan is known for its ability to prolong the action potential duration in cardiac cells, making it effective in treating various types of arrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nibentan involves multiple steps starting from phenylacetonitrile. The key steps include:

    Condensation: Phenylacetonitrile is condensed with diethyl carbonate using sodium ethylate in toluene to form sodium (ethoxycarbonyl)cyanophenylmethanate.

    Alkylation: This intermediate is then alkylated with 1,4-dibromobutane to produce 5-bromo-1-(ethoxycarbonyl)-1-cyano-1-phenylpentane.

    Amination: The product is treated with diethylamine to yield 1-(ethoxycarbonyl)-1-cyano-5-(diethylamino)-1-phenylpentane.

    Decarboxylation: Decarboxylation with aqueous potassium hydroxide in the presence of triethylbenzylammonium chloride results in 1-cyano-5-(diethylamino)-1-phenylpentane.

    Oxidation: The compound is oxidized with hydrogen peroxide in dimethyl sulfoxide to form 1-carbamoyl-5-(diethylamino)-1-phenylpentane.

    Rearrangement: A Hoffman rearrangement using bromine and sodium methylate in methanol converts it to 1-(methoxycarbonylamino)-5-(diethylamino)-1-phenylpentane.

    Hydrolysis and Coupling: Hydrolysis with sodium hydroxide in ethanol followed by coupling with 4-nitrobenzoyl chloride in acetonitrile yields nibentan.

Industrial Production Methods: Industrial production of nibentan follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Types of Reactions:

    Oxidation: Nibentan undergoes oxidation reactions, particularly during its synthesis.

    Reduction: It can be reduced under specific conditions, although this is less common.

    Substitution: Nibentan can participate in substitution reactions, especially during its synthesis when intermediates are formed.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide in dimethyl sulfoxide.

    Reducing Agents: Not commonly used in the final product but may be used in intermediate steps.

    Substitution Reagents: Diethylamine, bromine, and sodium methylate.

Major Products Formed:

Scientific Research Applications

Nibentan has been extensively studied for its antiarrhythmic properties. It is used in:

    Cardiology: To treat paroxysmal arrhythmias and other heart rhythm disorders.

    Pharmacokinetics Studies: To understand its metabolism and distribution in the body.

    Electrophysiology: To study its effects on cardiac cells and action potential duration.

    Drug Development: As a reference compound for developing new antiarrhythmic agents

Mechanism of Action

Nibentan exerts its effects by blocking potassium channels in cardiac cells, which prolongs the repolarization phase of the action potential. This increases the refractory period of the myocardial cells, preventing abnormal electrical activity that can lead to arrhythmias. The molecular targets include various potassium channels involved in cardiac repolarization .

Comparison with Similar Compounds

Uniqueness of Nibentan: Nibentan is unique in its specific action on potassium channels without significant effects on other ion channels or receptors. This selectivity makes it a valuable tool in both clinical and research settings for studying cardiac electrophysiology and developing new treatments for arrhythmias .

Properties

IUPAC Name

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3.ClH/c1-3-24(4-2)17-9-8-12-21(18-10-6-5-7-11-18)23-22(26)19-13-15-20(16-14-19)25(27)28;/h5-7,10-11,13-16,21H,3-4,8-9,12,17H2,1-2H3,(H,23,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCBAYRWJULIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933957
Record name N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157832-56-9, 150491-98-8
Record name Nibentan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157832569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-(DIETHYLAMINO)-1-PHENYLPENTYL)-4-NITROBENZAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4S59ZCS33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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